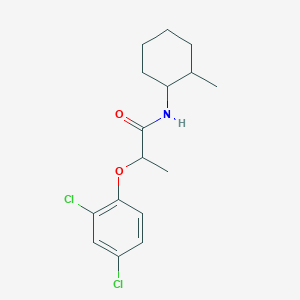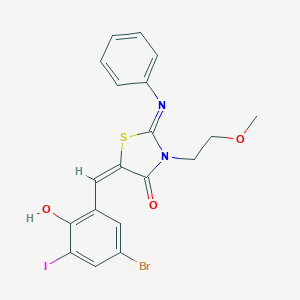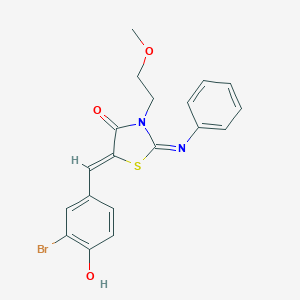
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide, also known as DCPA, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1960s and has since become an essential tool for farmers. The chemical structure of DCPA is composed of two main parts: the phenoxy group, which is responsible for the herbicidal activity, and the cyclohexyl group, which provides the compound with its selective properties.
Mécanisme D'action
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide works by inhibiting the growth of weeds through the disruption of cell division and elongation. It targets the meristematic tissue of the plant, which is responsible for growth and development. This compound interferes with the synthesis of DNA, RNA, and proteins, leading to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity to mammals and birds, but it can have adverse effects on aquatic organisms and non-target plants. It can also persist in soil for extended periods, leading to the buildup of residues that can affect the quality of crops and the environment. This compound has been found to have a low potential for groundwater contamination, but it can still pose a risk if not used properly.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide has several advantages for use in lab experiments. It is readily available, easy to handle, and has a well-established mechanism of action. However, it has limitations in terms of its selectivity and potential for environmental contamination. Its use should be carefully monitored to avoid unintended effects on non-target organisms and ecosystems.
Orientations Futures
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide. One area of interest is the development of new formulations that can enhance its herbicidal activity and reduce its environmental impact. Another area of research is the investigation of its potential for use in weed management in organic farming systems. Additionally, there is a need for further studies on its long-term effects on soil health and microbial communities.
Méthodes De Synthèse
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide can be synthesized via a multistep process starting from 2,4-dichlorophenol and cyclohexanone. The first step involves the conversion of 2,4-dichlorophenol to 2,4-dichlorophenyl ether, which is then reacted with cyclohexanone in the presence of a strong acid catalyst to form the intermediate 2-(2,4-dichlorophenoxy)cyclohexanone. This intermediate is then reacted with 2-methylcyclohexylamine to yield the final product, this compound.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. This compound has also been shown to have a low toxicity to mammals and birds, making it a safer alternative to other herbicides.
Propriétés
Formule moléculaire |
C16H21Cl2NO2 |
|---|---|
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide |
InChI |
InChI=1S/C16H21Cl2NO2/c1-10-5-3-4-6-14(10)19-16(20)11(2)21-15-8-7-12(17)9-13(15)18/h7-11,14H,3-6H2,1-2H3,(H,19,20) |
Clé InChI |
FVAOBAAJFRWURS-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC1CCCCC1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z,5Z)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306595.png)

![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306598.png)
![2-{(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306600.png)
![4-[(4-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B306601.png)
![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306606.png)
![2-{2-ethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B306607.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306609.png)
![(2Z,5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306611.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)

![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)
![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306617.png)